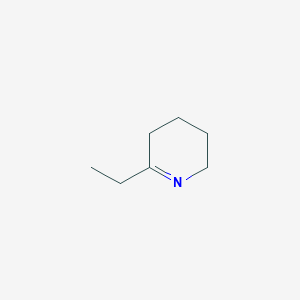

2-Ethyl-3,4,5,6-tetrahydropyridine

Descripción general

Descripción

2-Ethyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the ethyl group at the 2-position of the ring distinguishes this compound from other tetrahydropyridine derivatives.

Métodos De Preparación

The synthesis of 2-Ethyl-3,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

2-Ethyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . For example, oxidation of this compound can lead to the formation of corresponding pyridine derivatives, while reduction can yield fully saturated piperidine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Potential

2-Ethyl-3,4,5,6-tetrahydropyridine has been investigated for its pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyridine exhibit significant antibacterial properties. For instance, certain derivatives demonstrated activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, with IC values ranging from 16 µg/mL to 64 µg/mL .

- Analgesic and Anti-inflammatory Effects : Research indicates that tetrahydropyridine derivatives can act as TRPV1 antagonists, with some compounds showing potent activity against pain pathways. For example, a compound exhibited an IC of 24 ± 2 nM as a TRPV1 antagonist and demonstrated significant antinociceptive activity in animal models .

Chemical Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the development of new pharmacologically active compounds.

Flavoring Agent

In food science, this compound has been identified as a flavoring agent due to its unique sensory properties. It is noted for contributing to specific flavors in food products and has been studied for its role in off-flavors in beverages like wine .

Case Study 1: Antibacterial Activity

A study published in the Turkish Journal of Chemistry highlighted the synthesis of ethyl derivatives of tetrahydropyridine that exhibited potent antibacterial activity against various pathogens. Compounds synthesized showed IC values significantly lower than standard antibiotics like linezolid .

Case Study 2: Analgesic Properties

Research conducted by Lee et al. focused on designing tetrahydropyridinylethylamine derivatives that demonstrated effective inhibition of T-type calcium channels involved in pain pathways. One particular compound was noted for its strong antinociceptive effects in rat models .

Mecanismo De Acción

The mechanism of action of 2-Ethyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of CDK2, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . Similarly, its inhibition of DprE1 involves binding to the enzyme’s active site, disrupting the synthesis of essential components in Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a therapeutic agent in the treatment of cancer and tuberculosis.

Comparación Con Compuestos Similares

2-Ethyl-3,4,5,6-tetrahydropyridine can be compared with other tetrahydropyridine derivatives, such as 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . While these compounds share a common tetrahydropyridine ring structure, the presence and position of substituents, such as the ethyl group in this compound, confer unique properties and reactivity. For example, the ethyl group at the 2-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets . This uniqueness makes this compound a valuable compound for further research and development.

Actividad Biológica

2-Ethyl-3,4,5,6-tetrahydropyridine (ETHP) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and food science.

Chemical Structure and Properties

ETHP is characterized by a six-membered ring structure with four carbon atoms and one nitrogen atom, featuring an ethyl group at the second position. Its molecular formula is CHN. The compound is a derivative of tetrahydropyridine and exhibits unique properties that make it a valuable intermediate in the synthesis of more complex molecules.

Biological Activities

Research indicates that ETHP possesses several biological activities:

- Neuroprotective Effects : ETHP has been investigated for its potential role in neurodegenerative diseases. Studies suggest it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival .

- Inhibition of Enzymes : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, ETHP prevents its interaction with substrates, thereby inhibiting cell cycle progression.

- Antimicrobial Properties : ETHP has shown promise as an antimicrobial agent. It can inhibit the growth of various microbial strains, contributing to its potential use in food preservation and safety .

- Mousy Off-flavor in Wine : In winemaking, ETHP is associated with the "mousy taint," a defect caused by certain microorganisms during fermentation in the presence of lysine and ethanol. Understanding this aspect is crucial for improving wine quality .

The mechanisms underlying the biological activities of ETHP are multifaceted:

- Cell Cycle Regulation : By inhibiting CDK2, ETHP disrupts the normal progression of the cell cycle, which can be beneficial in cancer therapy by preventing tumor cell proliferation.

- Oxidative Stress Modulation : ETHP may exert neuroprotective effects by scavenging free radicals and reducing oxidative stress within neuronal cells. This action can prevent cellular damage associated with neurodegenerative conditions.

- Antimicrobial Activity : The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to its antimicrobial properties.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective properties of ETHP, researchers found that treatment with ETHP significantly reduced apoptosis in neuronal cultures exposed to oxidative stressors. The mechanism was linked to increased expression of antioxidant enzymes and decreased levels of reactive oxygen species (ROS).

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of ETHP against common foodborne pathogens. Results indicated that ETHP exhibited significant inhibitory effects on bacterial growth, suggesting its potential application as a natural preservative in food products.

Q & A

Basic Research Questions

Q. What analytical methods are used to detect 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP) in fermented beverages?

ETHP is detected using gas chromatography-mass spectrometry (GC-MS) with multiple ion monitoring. Due to its low volatility at wine pH (3–4), samples are often basified (pH ≥7) to volatilize the compound. Derivatization may enhance sensitivity. Notably, ETHP was absent in some "mousy" wines, suggesting other spoilage agents .

Q. Which microbial pathways contribute to ETHP formation in food and beverages?

ETHP arises via lysine metabolism by lactic acid bacteria (Lactobacillus brevis, L. fermentum) and yeast (Brettanomyces bruxellensis). These organisms produce ETHP as a cyclic imine derivative, often alongside 2-acetyl-tetrahydropyridines (ATHP). Spoilage correlates with microbial stress (e.g., nutrient limitation) .

Q. How does ETHP impact sensory qualities in wine and fermented products?

ETHP contributes to "mousy" off-flavors, described as urine, cereal, or rodent-like. Unlike volatile phenols, ETHP is non-aromatic at acidic pH but becomes perceptible via saliva (pH ~7), activating retro-nasal detection. Thresholds are ~1.6 µg/L in wine .

Q. What are the primary challenges in quantifying ETHP in complex matrices?

Key challenges include:

- Low volatility at native pH, requiring pH adjustment for GC-MS analysis.

- Co-elution with structurally similar tautomers (e.g., 2-acetyl-1,4,5,6-tetrahydropyridine).

- Lack of commercial reference standards, necessitating synthetic preparation .

Advanced Research Questions

Q. How can stereoselective synthesis of ETHP derivatives be achieved?

Phosphine-catalyzed [4+2] annulation between α-allenoates and imines yields substituted tetrahydropyridines with high stereoselectivity. X-ray crystallography confirms configurations (e.g., 3SR,4RS,5SR,6SR stereocenters in ethyl carboxylate derivatives) .

Q. How does tautomerism affect ETHP detection and stability?

ETHP exists in equilibrium with 2-ethyl-1,4,5,6-tetrahydropyridine (enamine form). Tautomer ratios depend on pH and solvent polarity. ATHP analogs show similar behavior, complicating quantification. NMR and GC-MS with pH-controlled extraction differentiate tautomers .

Q. What role do annulation reactions play in constructing ETHP-based scaffolds?

Organophosphine-catalyzed [4+2] annulations enable rapid access to tetrahydropyridine cores. For example, ethyl α-methylallenoate reacts with N-nosyl imines to yield 6-substituted derivatives (73% yield). These methods are pivotal for drug discovery and flavor chemistry .

Q. Why do some studies fail to detect ETHP in wines with "mousy" off-flavors?

Contradictions arise due to:

- Higher sensory thresholds of ETHP compared to ATHP (threshold ~0.1 µg/L).

- Degradation during storage or analysis.

- Dominance of other spoilage agents (e.g., 2-acetylpyrroline) .

Q. How does pH influence ETHP stability and sensory detection?

Low pH (<4) stabilizes the imine form (non-volatile), while neutral pH shifts equilibrium to the enamine form (volatile). Sensory evaluation requires pH adjustment or saliva interaction for retro-nasal perception .

Q. How do ETHP and ATHP compare in spoilage contribution?

ATHP tautomers (2-acetyl-1,4,5,6- and 3,4,5,6-tetrahydropyridine) have 10–100× lower detection thresholds than ETHP. Both arise from microbial metabolism but differ in stability. ATHP dominates in low-pH matrices, while ETHP is more persistent in aged products .

Q. Methodological Notes

Propiedades

IUPAC Name |

6-ethyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMTZFPMWIODSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163303 | |

| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-93-7 | |

| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.